molecular formula C11H9BrN2O2 B1333168 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-44-3

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1333168
M. Wt: 281.1 g/mol
InChI Key: XHUOEOFQYJPQOZ-UHFFFAOYSA-N
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Description

The compound of interest, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical and physical properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . The synthesis process is regiospecific, and the identification of the regioisomer is crucial, which can be confirmed by spectroscopic techniques and single-crystal X-ray analysis . The functionalization reactions of pyrazole carboxylic acids with other reagents, such as aminophenols, have also been explored, leading to the formation of carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using single-crystal X-ray diffraction techniques. The crystal packing can be stabilized by various intermolecular hydrogen bonds, such as O-H...O and O-H...S bonds . The molecular conformation and hydrogen bonding patterns can significantly influence the properties of the compound . Additionally, theoretical studies using density functional theory (DFT) can provide insights into the geometry optimization, NMR shielding constants, and electronic transitions within the molecule .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be studied through their functionalization reactions. For instance, the reaction of pyrazole-3-carboxylic acid with aminophenols leads to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms can be investigated using theoretical methods such as RHF/3-21G and RHF/6-31G, which help in understanding the interactions and transformations at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by various spectroscopic methods. FT-IR and NMR spectroscopy are commonly used to identify functional groups and molecular structure . Photophysical studies, including the measurement of emission spectra, extinction coefficients, and quantum yields, can reveal how the compound interacts with light and its behavior in different solvents . The nonlinear optical properties, such as hyperpolarizability, can be calculated to assess the potential of these compounds in electronic and photonic applications .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis: The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural and spectral properties. The compound was characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of similar compounds (Viveka et al., 2016).

Applications in Nonlinear Optics

  • Optical Nonlinearity: A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrated significant optical nonlinearity, indicating potential use in optical limiting applications. This property is essential for developing materials that can protect sensitive optical devices from damage by intense light pulses (Chandrakantha et al., 2013).

Antifungal Activity

  • Antifungal Properties: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests potential use in agricultural or pharmaceutical applications for controlling fungal infections (Du et al., 2015).

Synthesis Methodology

  • Modified Synthesis Techniques: Research has been conducted on modifying the synthesis process of variably substituted pyrazoles, which could enhance the efficiency and yield of related compounds like 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Such advancements are crucial for industrial-scale production (Khan et al., 2005).

properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOEOFQYJPQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377775
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

187998-44-3
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187998-44-3
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